molecular formula C18H14O6 B2952838 2-{[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid CAS No. 859666-96-9

2-{[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid

Cat. No.: B2952838
CAS No.: 859666-96-9
M. Wt: 326.304
InChI Key: TZBMDXZADURIQF-PXNMLYILSA-N
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Description

The compound 2-{[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid is a benzofuran derivative characterized by a conjugated system involving a 1-benzofuran core, a 4-methoxyphenylmethylidene group at the 2-position, and an acetic acid substituent at the 6-position. Its Z-configuration (indicated by (2Z)) ensures a planar geometry, critical for π-π interactions in biological or material applications.

Synthetic routes for analogous compounds involve hydrolysis of ester precursors using lithium hydroxide (LiOH) in THF–MeOH–H2O mixtures, followed by acidification to isolate the carboxylic acid derivative .

Properties

IUPAC Name

2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-22-12-4-2-11(3-5-12)8-16-18(21)14-7-6-13(9-15(14)24-16)23-10-17(19)20/h2-9H,10H2,1H3,(H,19,20)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBMDXZADURIQF-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid typically involves the condensation of 4-methoxybenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid under acidic conditions. The reaction is catalyzed by glacial acetic acid, which facilitates the formation of the desired product through a series of intermediate steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, pressure, and the concentration of reactants. Advanced techniques like continuous flow reactors and automated synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-{[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-{[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in substitution patterns on the benzylidene group, the benzofuran core, and the nature of the oxygen-linked substituent (e.g., ester vs. acid). Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison of Analogous Compounds

Compound Name / ID Substituents on Benzylidene Oxygen-Linked Group Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-Methoxyphenyl Acetic acid C₁₉H₁₆O₇ 356.33 Polar, acidic (pKa ~3–4), moderate solubility in polar solvents
[(2Z)-2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid 3,4-Dimethoxyphenyl Acetic acid C₁₉H₁₆O₇ 356.33 Increased electron density due to two methoxy groups; enhanced lipophilicity (XLogP3 = 5.2)
Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 4-tert-Butylphenyl Methyl ester C₂₂H₂₂O₅ 366.4 Higher lipophilicity (XLogP3 = 5.2); ester form improves membrane permeability
[(2Z)-2-[(2,5-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate 2,5-Dimethoxyphenyl Methanesulfonate C₁₉H₁₈O₈S 406.4 Sulfonate group enhances stability and solubility in aqueous media
2-[[(2Z)-2-[(2,3-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid 2,3-Dimethoxyphenyl Acetic acid C₁₉H₁₆O₇ 356.33 Ortho-substitution introduces steric hindrance, potentially reducing binding affinity

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity and Solubility :

  • The 4-tert-butylphenyl analog (C₂₂H₂₂O₅) exhibits higher lipophilicity (XLogP3 = 5.2) compared to the target compound, making it more suitable for hydrophobic environments .
  • Methanesulfonate derivatives (e.g., 858761-96-3) show improved aqueous solubility due to the sulfonate group’s ionic character, whereas the acetic acid group in the target compound offers pH-dependent solubility .

Steric hindrance in 2,3-dimethoxy analogs () may reduce binding efficiency in enzymatic pockets compared to the target compound’s para-substituted methoxy group.

Functional Group Impact on Reactivity :

  • Ester derivatives (e.g., methyl esters in ) act as prodrugs, requiring hydrolysis to the active carboxylic acid form .
  • The acetic acid group in the target compound allows direct hydrogen bonding, critical for interactions with biological targets like kinases or receptors .

Synthetic Accessibility :

  • Methanesulfonate esters (e.g., 858759-66-7) are synthesized via nucleophilic substitution, while acetic acid derivatives often require hydrolysis steps under basic conditions (e.g., LiOH/THF) .

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